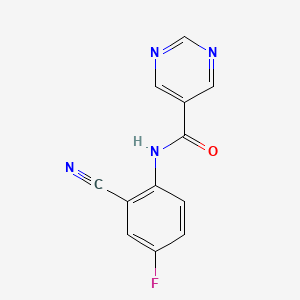
N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinases (JAKs). JAKs are a family of intracellular tyrosine kinases that play a crucial role in the signaling pathways of cytokines and growth factors. CP-690,550 has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases.
Mécanisme D'action
N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide inhibits JAKs, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAKs, N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ).
Biochemical and Physiological Effects:
N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. It also reduces the activation and proliferation of T cells, which play a crucial role in the pathogenesis of autoimmune and inflammatory diseases. N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide has been shown to be well-tolerated in clinical trials, with no significant adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases, making it a well-established tool for researchers in these fields. However, N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide has some limitations for lab experiments. It is a relatively non-specific inhibitor of JAKs, and its effects on other signaling pathways may confound the interpretation of experimental results. It is also not suitable for in vivo studies in animals due to its poor pharmacokinetic properties.
Orientations Futures
There are several future directions for the research on N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide. One area of interest is the development of more specific JAK inhibitors that can target individual JAK isoforms. This could potentially reduce the side effects associated with non-specific JAK inhibition. Another area of interest is the investigation of the long-term effects of N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide on the immune system. It is important to understand the potential consequences of chronic JAK inhibition on the immune system and the risk of infections and malignancies. Finally, the potential therapeutic applications of N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide in other diseases such as cancer and viral infections should be explored.
Méthodes De Synthèse
The synthesis of N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2-cyano-4-fluoroaniline with 2,4-dichloropyrimidine in the presence of a base to form N-(2-cyano-4-fluorophenyl)pyrimidine-2,4-diamine. This intermediate is then converted to the final product, N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide, by reacting it with ethyl chloroformate and then with 5-aminosalicylic acid.
Applications De Recherche Scientifique
N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases such as rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It has been shown to be effective in reducing disease activity and improving clinical outcomes in these conditions.
Propriétés
IUPAC Name |
N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN4O/c13-10-1-2-11(8(3-10)4-14)17-12(18)9-5-15-7-16-6-9/h1-3,5-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYHATRXIDTICG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)NC(=O)C2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[(3-Methylthiophen-2-yl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6631764.png)
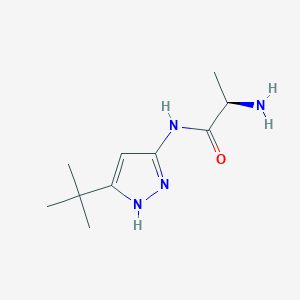
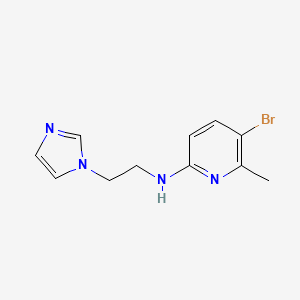
![6-N-[2-(oxolan-2-yl)ethyl]-7H-purine-2,6-diamine](/img/structure/B6631775.png)
![6-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine](/img/structure/B6631781.png)
![5-[(1-Methoxy-2-methylpropan-2-yl)carbamoyl]furan-3-carboxylic acid](/img/structure/B6631784.png)
![6-N-[(4-bromothiophen-2-yl)methyl]-7H-purine-2,6-diamine](/img/structure/B6631789.png)
![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B6631802.png)
![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(5-methylfuran-2-yl)methyl]ethanamine](/img/structure/B6631810.png)
![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B6631825.png)
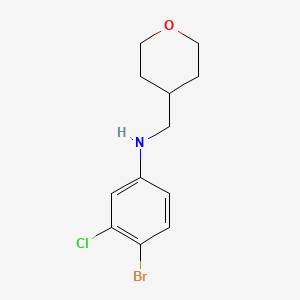
![3-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]-1,2,4-thiadiazol-5-amine](/img/structure/B6631838.png)
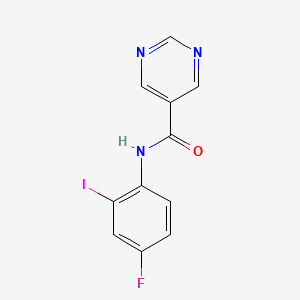
![4,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B6631855.png)